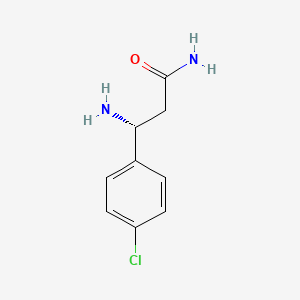

(3R)-3-amino-3-(4-chlorophenyl)propanamide

CAS No.:

Cat. No.: VC17867886

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClN2O |

|---|---|

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | (3R)-3-amino-3-(4-chlorophenyl)propanamide |

| Standard InChI | InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |

| Standard InChI Key | HUEMYQOYOXHOJL-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)N)N)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)N)N)Cl |

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (3R)-3-amino-3-(4-chlorophenyl)propanamide is C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol (derived from isomeric data) . Its IUPAC name, (3R)-3-amino-3-(4-chlorophenyl)propanamide, explicitly denotes the (R)-configuration at the chiral center, which critically influences its biological interactions. The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing the compound’s lipophilicity compared to non-halogenated analogs.

Table 1: Key Structural and Physicochemical Properties

The stereochemical orientation of the amino group dictates its hydrogen-bonding capacity, a feature critical for target engagement in enzyme inhibition. In contrast, the (3S)-3-amino-3-(3-chlorophenyl)propanamide isomer exhibits distinct binding affinities due to its meta-substituted chloro group and opposite configuration .

Biological Activity and Mechanistic Insights

Though direct pharmacological data for the (3R)-4-chlorophenyl variant are sparse, related compounds exhibit activity against enzymes such as dipeptidyl peptidase-4 (DPP-4) and bacterial targets. Key mechanistic observations include:

-

Hydrogen Bonding: The amino group interacts with catalytic residues in enzyme active sites, as seen in DPP-4 inhibitors.

-

Hydrophobic Interactions: The 4-chlorophenyl group stabilizes binding pockets in microbial enzymes, suggesting antimicrobial potential .

Table 2: Comparative Bioactivity of Chlorophenylpropanamide Analogs

The (R)-configuration may alter binding kinetics due to steric effects, though this hypothesis requires validation through crystallographic studies.

Applications in Drug Discovery

The structural versatility of (3R)-3-amino-3-(4-chlorophenyl)propanamide positions it as a scaffold for developing:

-

Antidiabetic Agents: Analogous compounds enhance insulin secretion via DPP-4 inhibition.

-

Antimicrobials: Chlorophenyl moieties disrupt bacterial cell wall synthesis .

-

Neurological Therapeutics: Amide derivatives modulate neurotransmitter receptors .

Challenges and Future Directions

Current research gaps include:

-

Stereospecific Synthesis: Optimizing routes to achieve >99% enantiomeric excess.

-

Target Validation: Identifying primary biological targets via high-throughput screening.

-

Toxicological Profiling: Assessing off-target effects in preclinical models.

Collaborative efforts between academic and industrial laboratories are essential to advance this compound from bench to clinic.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume